molecular formula C11H16N2S B5222699 N-methyl-N'-(3-phenylpropyl)thiourea

N-methyl-N'-(3-phenylpropyl)thiourea

Cat. No.: B5222699
M. Wt: 208.33 g/mol
InChI Key: YKCHLJMYLRSALU-UHFFFAOYSA-N
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Description

N-Methyl-N'-(3-phenylpropyl)thiourea (CAS: 15093-43-3) is a thiourea derivative with the molecular formula C₁₆H₁₈N₂S and a molecular weight of 270.398 g/mol. Structurally, it features a methyl group attached to one nitrogen atom and a 3-phenylpropyl group (C₆H₅-CH₂-CH₂-CH₂-) attached to the other nitrogen of the thiourea backbone. This compound is characterized by its aromatic (phenyl) and aliphatic (propyl) substituents, which influence its physicochemical properties, such as hydrophobicity and solubility .

Thiourea derivatives are widely studied for their biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties. The presence of sulfur in the thiourea group enhances its ability to interact with biological targets, such as transport proteins or enzymes, through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

1-methyl-3-(3-phenylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-12-11(14)13-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCHLJMYLRSALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NCCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794221
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 3-phenylpropyl group in this compound increases hydrophobicity compared to derivatives like M1/M2 (amino acid moieties) or the thiazolyl-containing analog. This hydrophobicity may enhance membrane permeability in biological systems .

Biological Activity: Amino acid-derived thioureas (M1/M2) exhibit superior anti-amoebic activity against Acanthamoeba spp., attributed to their hydrophilic moieties improving receptor selectivity . The thiazolyl substituent in CAS 63635-32-5 introduces heteroaromaticity, which could facilitate interactions with enzymes or DNA via π-π stacking .

Molecular Weight and Complexity :

  • This compound has a moderate molecular weight (270.398), balancing solubility and bioavailability. In contrast, the highly substituted derivative in (MW 503.690) may face challenges in pharmacokinetics due to its size.

Functional and Application Comparisons

  • For example, amino acid-derived thioureas (M1/M2) show IC₅₀ values of 12–18 μM against Acanthamoeba, outperforming chlorhexidine .
  • Agricultural Applications : Thioureas like fluometuron () are urea-based herbicides, but thiourea derivatives are less common in agrochemicals. The hydrophobic nature of this compound could be explored for pesticidal formulations requiring lipid membrane penetration .
  • Drug Design : The compound’s balance of hydrophobicity and moderate size makes it a candidate for targeting membrane-bound proteins or intracellular enzymes, similar to the thiazolyl derivative’s proposed mechanism .

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